molecular formula C14H18O4 B1293737 Tert-butylhydroquinone diacetate CAS No. 7507-48-4

Tert-butylhydroquinone diacetate

Cat. No.: B1293737
CAS No.: 7507-48-4
M. Wt: 250.29 g/mol
InChI Key: SJRALGDWZXRRKL-UHFFFAOYSA-N
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Description

Tert-butylhydroquinone diacetate is a synthetic organic compound derived from tert-butylhydroquinone. It is commonly used as an antioxidant in various industrial applications, including food preservation, cosmetics, and pharmaceuticals. The compound is known for its ability to prevent oxidation and extend the shelf life of products by inhibiting the formation of free radicals.

Scientific Research Applications

Tert-butylhydroquinone diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in chemical reactions to prevent unwanted oxidation.

    Biology: Employed in studies related to oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing cellular damage.

    Industry: Utilized in the formulation of cosmetics, food preservatives, and pharmaceuticals to enhance product stability and shelf life.

Mechanism of Action

Target of Action

TBHQ primarily targets the nuclear factor erythroid 2-related factor (Nrf2) and nuclear factor kappa-B (NF-κB) . Nrf2 is a key regulator of the cellular defense mechanism against oxidative stress, while NF-κB plays a crucial role in regulating the immune response to infection. TBHQ is also known to interact with Sarcoplasmic/endoplasmic reticulum calcium ATPase 1 .

Mode of Action

TBHQ acts as a specialized Nrf2 activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing NF-κB activity . This interaction leads to a decrease in inflammation and apoptosis, thereby protecting cells from damage .

Biochemical Pathways

TBHQ affects several biochemical pathways related to oxidative stress and inflammation. It suppresses the processes that lead to neuroinflammation and oxidative stress . TBHQ also plays a role in the regulation of striated muscle performance by acting as the major Ca (2+) ATPase responsible for the reuptake of cytosolic Ca (2+) into the sarcoplasmic reticulum .

Pharmacokinetics

It is known that tbhq undergoes oxidation in solution to form tert-butylbenzoquinone (tbbq), which is responsible for the antibacterial activity attributed to tbhq . More research is needed to fully understand the ADME properties of TBHQ and their impact on its bioavailability.

Result of Action

TBHQ has been shown to have significant effects at the molecular and cellular levels. It significantly attenuates the production of oxidative products and inflammatory cytokines, increases GPx and SOD levels, decreases NF-κB, which protects against oxidative damage, and restores the antioxidant mechanism . It also prompts loss of staphylococcal membrane integrity; it is rapidly and extensively bactericidal, but is non-lytic .

Action Environment

The action of TBHQ can be influenced by various environmental factors. For instance, the onset and progression of illnesses are influenced by a variety of factors, including pathogenic causes, environmental factors, mental issues, etc . .

Safety and Hazards

High concentrations of TBHQ can lead to health issues like nausea, vomiting, delirium, and in severe cases, collapse. Long-term exposure may even contribute to more serious conditions like carcinogenicity . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butylhydroquinone diacetate can be synthesized through the acetylation of tert-butylhydroquinone. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of tert-butylhydroquinone to its diacetate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. The raw materials, including tert-butylhydroquinone and acetic anhydride, are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butylhydroquinone diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butylbenzoquinone diacetate.

    Reduction: It can be reduced back to tert-butylhydroquinone under specific conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Tert-butylbenzoquinone diacetate.

    Reduction: Tert-butylhydroquinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxyanisole: Another synthetic antioxidant used in food preservation.

    Butylated hydroxytoluene: Commonly used as an antioxidant in cosmetics and pharmaceuticals.

    Tert-butylcatechol: Used as a stabilizer in various industrial applications.

Uniqueness

Tert-butylhydroquinone diacetate is unique due to its high stability and effectiveness as an antioxidant. Unlike some other antioxidants, it does not cause discoloration or alter the flavor of the products it is added to. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(4-acetyloxy-3-tert-butylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRALGDWZXRRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226043
Record name 2-tert-Butyl-1,4-phenylene diacetate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-48-4
Record name 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7507-48-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1,4-phenylene diacetate
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Record name 7507-48-4
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Record name 2-tert-Butyl-1,4-phenylene diacetate
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Record name 2-tert-butyl-1,4-phenylene diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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